1-(2,5-Dimethoxyphenyl)-2-nitropropene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxy-2-[(E)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-7-10(15-2)4-5-11(9)16-3/h4-7H,1-3H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFREHNTGKNSRH-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=CC(=C1)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C(C=CC(=C1)OC)OC)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18790-57-3 | |
| Record name | Benzene, 1,4-dimethoxy-2-(2-nitro-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-dimethoxy-2-(2-nitropropenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Optimization
Classical Synthetic Routes
The most common and effective methods for synthesizing 1-(2,5-dimethoxyphenyl)-2-nitropropene are the Henry condensation and variations of the Knoevenagel condensation. These reactions are foundational in carbon-carbon bond formation.
The Henry condensation, or nitroaldol reaction, is a cornerstone for the synthesis of β-nitro alcohols, which can be subsequently dehydrated to form nitroalkenes like this compound. wikipedia.org This reaction involves the addition of a nitroalkane, in this case, nitroethane, to an aldehyde, 2,5-dimethoxybenzaldehyde (B135726), in the presence of a base. wikipedia.org The basic catalyst deprotonates nitroethane, forming a resonance-stabilized anion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.org The resulting β-nitro alcohol intermediate is often not isolated but is directly dehydrated to yield the final nitropropene product. wikipedia.org The removal of water, a byproduct of this dehydration step, is crucial for driving the reaction towards the formation of the desired nitroalkene. wikipedia.org
The Knoevenagel condensation is a modification of the aldol (B89426) condensation and provides another versatile route to this compound. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, such as nitroethane, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step. wikipedia.org The reaction is typically catalyzed by a weak base, often a primary or secondary amine. wikipedia.orgwikipedia.org In the context of synthesizing nitrostyrenes, the Knoevenagel condensation offers a reliable method where the choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the product. wikipedia.org
Catalytic Systems and Reaction Conditions
The efficiency of the synthesis of this compound is highly dependent on the catalytic system employed and the specific reaction conditions, including the choice of solvent and temperature.
A variety of amine-based catalysts have been successfully used to promote the condensation of 2,5-dimethoxybenzaldehyde and nitroethane.
n-Butylamine: This primary amine is an effective catalyst, often used in stoichiometric or catalytic amounts. wikipedia.orgmdma.ch One reported method involves mixing 2,5-dimethoxybenzaldehyde with nitroethane and a catalytic amount of n-butylamine (5 mol%) without a co-solvent at room temperature, which yielded 91% of this compound after 40 days. mdma.ch
EDDA (Ethylenediamine diacetate): This catalyst has been shown to be highly effective. In one procedure, using EDDA as a catalyst in isopropanol (B130326) at a temperature of 60-65°C for 1.5 hours resulted in a high yield of 89.3%. sciencemadness.org
Cyclohexylamine (B46788): This amine has also been employed as a catalyst. sciencemadness.org A synthesis using cyclohexylamine in glacial acetic acid at approximately 80°C for 3 hours produced a crude yield that, after recrystallization, resulted in a high-purity product. sciencemadness.org
Table 1: Comparison of Amine-Based Catalysts
| Catalyst | Reactants & Solvents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| n-Butylamine | 2,5-Dimethoxybenzaldehyde, Nitroethane | Room temperature, no co-solvent, 40 days | 91% | mdma.ch |
| EDDA | 2,5-Dimethoxybenzaldehyde, Nitroethane, Isopropanol | 60-65°C, 1.5 hours | 89.3% | sciencemadness.org |
Ammonium (B1175870) acetate (B1210297) is another commonly used catalyst for this condensation reaction. google.com It is often employed in acetic acid as the reaction medium. google.com A preferred procedure involves heating a mixture of 2,5-dimethoxybenzaldehyde, nitroethane, and ammonium acetate in acetic acid on a steam bath for 2.5 hours. google.com The use of equimolar proportions of the aldehyde and nitroethane is recommended, although an excess of nitroethane does not negatively impact the yield. google.com
The choice of solvent and reaction temperature significantly influences the rate and yield of the synthesis. Solvents like ethanol (B145695), isopropanol, and glacial acetic acid have been commonly used. sciencemadness.orgsciencemadness.orgmdma.ch Refluxing the reactants in ethanol with n-butylamine as a catalyst for 8 hours has been reported. mdma.ch In another instance, using toluene (B28343) as a solvent with a Dean-Stark apparatus to remove the water byproduct is also a viable method. scribd.com
Temperature optimization is crucial; for instance, a reaction with cyclohexylamine in glacial acetic acid was conducted at approximately 80°C, while a procedure with EDDA in isopropanol was maintained at 60-65°C. sciencemadness.orgsciencemadness.org Lowering the temperature can slow down the reaction but may also reduce the formation of byproducts. scribd.com Conversely, higher temperatures can accelerate the reaction but may lead to polymerization or degradation of the product. sciencemadness.org For example, some procedures utilize reflux conditions to expedite the reaction. mdma.ch
Yield Enhancement Strategies
The synthesis of this compound is commonly achieved through a Henry condensation reaction between 2,5-dimethoxybenzaldehyde and nitroethane. A key focus in the optimization of this synthesis is the selection of catalyst and reaction conditions to maximize the yield of the final product.
Several catalysts and solvent systems have been investigated to improve the efficiency of this condensation. One reported method utilizes ethylenediamine (B42938) diacetic acid salt (EDDA) as a catalyst in isopropanol (IPA). In a specific example, reacting 2,5-dimethoxybenzaldehyde with nitroethane in the presence of EDDA in IPA at 60-65°C for 1.5 hours, followed by crystallization, reportedly yielded 89.3% of this compound. sciencemadness.org Another approach involves the use of cyclohexylamine as a catalyst in glacial acetic acid. This method, when heated to approximately 80°C for 3 hours, has been reported to yield the product in a crystalline form. sciencemadness.org
Further discussions have highlighted the importance of the recrystallization solvent, with methanol (B129727) being identified as a suitable choice for purification, leading to a bright yellow crystalline product. sciencemadness.org The reaction temperature and time are also critical parameters; for instance, a reaction using methylamine (B109427) acetate as a catalyst was observed to precipitate the product within 15 minutes at a temperature of no more than 75°C. sciencemadness.org
Table 1: Reported Yields for this compound Synthesis
| Catalyst | Solvent | Reaction Conditions | Reported Yield (%) |
| Ethylenediamine diacetic acid salt (EDDA) | Isopropanol | 60-65°C, 1.5 hours | 89.3 |
| Cyclohexylamine | Glacial Acetic Acid | ~80°C, 3 hours | Not explicitly quantified, but described as "excellent" |
| Methylamine Acetate | Not specified | ~75°C, 15 minutes | >90 |
Note: The data in this table is compiled from anecdotal reports and may not reflect standardized, peer-reviewed findings.
Alternative Synthetic Pathways
Beyond the direct condensation of 2,5-dimethoxybenzaldehyde and nitroethane, alternative methods for the synthesis of nitropropenes have been explored. These include the nitration of existing propenylbenzenes and the application of modern synthetic techniques.
Nitration of Substituted Propenylbenzenes (e.g., β-Asarone)
The nitration of substituted propenylbenzenes presents an alternative route to nitropropene derivatives. For example, the naturally occurring compound β-asarone (2,4,5-trimethoxy-(Z)-1-propenylbenzene) can be nitrated to form a related nitropropene. nih.govnih.gov The reaction of β-asarone with a combination of silver nitrite (B80452) (AgNO2) and iodine in ether has been shown to yield 1-(2,4,5-trimethoxyphenyl)-2-nitropropene. nih.govnih.gov This method demonstrates the feasibility of introducing a nitro group to a pre-existing propenylbenzene structure. The use of nitryl iodide (INO2), generated in situ from reagents like sodium nitrite and iodine, is an effective method for this transformation. The reaction proceeds via the regioselective addition of nitryl iodide across the double bond, followed by the elimination of hydrogen iodide.
One-Pot and Microwave-Assisted Approaches for Nitroalkene Synthesis
Modern synthetic methods offer efficient alternatives for the production of nitroalkenes. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can streamline the production process. A one-pot method for the selective nitration of styrenes to β-nitrostyrenes has been developed using a mixture of iodine, copper(II) tetrafluoroborate (B81430) hydrate, and sodium nitrite in acetonitrile. unirioja.es This approach has been shown to be effective for a variety of substituted styrenes. unirioja.es
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating chemical reactions. The synthesis of β-nitrostyrene derivatives can be achieved by reacting a substituted aldehyde with nitromethane (B149229) and ammonium acetate under microwave irradiation. chemicalbook.com This method can significantly reduce reaction times. For instance, the synthesis of nitroalkanes from conjugated nitroalkenes using tri-n-butyltin hydride in water can be achieved in 8-30 minutes with yields up to 95% under microwave conditions. tandfonline.com Microwave irradiation has also been successfully applied to other related syntheses, such as the formation of 3-nitroindoles from N-aryl β-nitroenamines and the conversion of aromatic aldehydes to nitriles. nih.goveurjchem.com These examples highlight the potential of microwave technology to facilitate the rapid and efficient synthesis of nitroalkenes.
Precursor Chemistry and Availability
The primary precursors for the most common synthesis of this compound are 2,5-dimethoxybenzaldehyde and nitroethane. wikipedia.org 2,5-Dimethoxybenzaldehyde serves as the aromatic aldehyde component, providing the core phenyl ring with its characteristic methoxy (B1213986) substituents. Nitroethane acts as the source of the nitropropene side chain. These precursors undergo a condensation reaction, typically catalyzed by a base, to form the final product. wikipedia.org
The availability of these precursors is a key factor in the synthesis. 2,5-Dimethoxybenzaldehyde and nitroethane are generally available from chemical suppliers. Additionally, the intermediate compound, 2,5-dimethoxy-beta-nitrostyrene, which is structurally related and can be synthesized from 2,5-dimethoxybenzaldehyde and nitromethane, is also commercially available. chemicalbook.comchemicalbook.com
Reaction Mechanisms and Mechanistic Investigations
Detailed Mechanism of Nitroaldol/Henry Reaction
The Henry Reaction, or Nitroaldol Reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the context of 1-(2,5-Dimethoxyphenyl)-2-nitropropene, the synthesis involves the reaction of 2,5-dimethoxybenzaldehyde (B135726) with nitroethane. wikipedia.orgsciencemadness.org The reaction proceeds first by the formation of a β-nitro alcohol, which is then dehydrated to yield the final nitroalkene product. wikipedia.orgwikipedia.org
The initial and crucial step of the Henry reaction is the deprotonation of the nitroalkane at the α-carbon by a base. wikipedia.org In the synthesis of this compound, nitroethane is deprotonated by a base, commonly a primary amine like n-butylamine. wikipedia.org The α-proton of a nitroalkane is acidic due to the strong electron-withdrawing nature of the nitro group. chemistryviews.orgyoutube.com
The removal of this proton creates a carbanion known as a nitronate anion. wikipedia.orgchemistryviews.org This anion is stabilized by resonance, where the negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group. This resonance stabilization is key to the formation and reactivity of the nitronate, which acts as the nucleophile in the subsequent step. wikipedia.orgwikipedia.org
Following its formation, the resonance-stabilized nitronate anion performs a nucleophilic attack on the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. wikipedia.org This addition reaction leads to the formation of a β-nitro alkoxide intermediate. wikipedia.org This intermediate is then protonated, often by the conjugate acid of the base used for the initial deprotonation, to yield a β-nitro alcohol. wikipedia.org
The final step in the formation of the nitropropene is the elimination of a water molecule from the β-nitro alcohol. wikipedia.orgorganic-chemistry.org This dehydration step is often promoted by the reaction conditions, particularly when aiming for the nitroalkene product. organic-chemistry.orgyoutube.com The elimination typically proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, especially under basic conditions. The protons alpha to the nitro group remain acidic, allowing for their removal to form a nitronate, which then eliminates the hydroxide (B78521) leaving group to form the carbon-carbon double bond. youtube.com The formation of the double bond introduces the possibility of E/Z isomerism. The specific isomer formed can be influenced by reaction conditions such as the catalyst and solvent used.
Carbon-Carbon Double Bond Reduction Mechanisms
The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the electron-withdrawing nitro group, making it susceptible to nucleophilic attack, particularly by hydride reagents, and to catalytic hydrogenation.
Metal hydrides are common reagents for the reduction of the C=C double bond in β-nitrostyrenes. The choice of reagent and reaction conditions can influence the selectivity of the reduction.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing both the C=C double bond and the nitro group. scribd.combyjus.com The reduction of the double bond occurs via a conjugate addition (1,4-addition) mechanism. A hydride ion (H⁻) from the AlH₄⁻ complex attacks the β-carbon of the conjugated system, leading to the formation of a resonance-stabilized nitronate intermediate. mdma.ch Subsequent protonation during aqueous workup yields the saturated nitroalkane, 1-(2,5-dimethoxyphenyl)-2-nitropropane. Studies have shown that by carefully controlling reaction parameters such as temperature and the ratio of reactants, it is possible to selectively reduce the double bond. mdma.ch For instance, using a reverse addition technique at low temperatures can favor the formation of the nitroalkane.
Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder reducing agent than LiAlH₄. youtube.comwikipedia.org While it readily reduces aldehydes and ketones, its reaction with nitroalkenes can be slower and less straightforward. wikipedia.org However, in suitable solvent systems, such as ethanol (B145695) or mixtures including ethyl acetate (B1210297), NaBH₄ can effectively reduce the C=C double bond of nitrostyrenes. sciencemadness.org The mechanism is believed to involve the formation of an alkyloxyborohydride species in alcohol solvents, which then acts as the reducing agent. The reaction can be sluggish and prone to side reactions like dimerization. sciencemadness.org To improve efficiency and yield, NaBH₄ is sometimes used in combination with other reagents, such as copper(II) chloride, which can facilitate the reduction under mild conditions. chemrxiv.orgnih.gov
Table 1: Comparison of Metal Hydride Reducing Agents
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
|---|---|---|
| Reactivity | Very strong reducing agent. youtube.com | Milder reducing agent. youtube.com |
| Selectivity | Can reduce both C=C and NO₂ groups. Selectivity for C=C requires controlled conditions (e.g., low temp). mdma.ch | Generally more selective for the C=C bond over the NO₂ group, but can be slow. sciencemadness.org |
| Solvents | Anhydrous, non-protic solvents like diethyl ether or THF are required. byjus.com | Protic solvents like methanol (B129727) or ethanol are commonly used. wikipedia.org |
| Workup | Requires careful quenching due to high reactivity with water/protic solvents. byjus.com | Generally simpler and safer workup. |
| Additives | Often used alone. | Used with additives like CuCl₂ to enhance reactivity and selectivity. chemrxiv.org |
Catalytic hydrogenation is a widely used method for the reduction of C=C double bonds. acs.orglibretexts.org This heterogeneous catalysis involves the use of a solid metal catalyst in the presence of hydrogen gas. acs.org
The general mechanism involves several steps:
Adsorption: Both the this compound substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst (e.g., Pd/C, PtO₂, Raney Ni). libretexts.org
Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride bonds. libretexts.org
Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the adsorbed alkene. This typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com
Desorption: The resulting saturated product, 1-(2,5-dimethoxyphenyl)-2-nitropropane, desorbs from the catalyst surface, freeing the active site for another catalytic cycle. libretexts.org
While effective for C=C bond reduction, catalytic hydrogenation can also reduce the nitro group to an amine, often under the same conditions. nih.govsciencemadness.org The selectivity depends heavily on the choice of catalyst, solvent, temperature, and pressure. nih.govgoogle.com For example, certain catalysts like sulfided platinum have been developed to selectively reduce nitro groups while leaving other functionalities intact, highlighting the potential for catalyst-controlled selectivity. nih.gov Raney Nickel is a low-cost and highly active catalyst for such hydrogenations but can present safety risks due to its pyrophoric nature. nih.govrasayanjournal.co.in Palladium and platinum catalysts are also highly effective and commonly used. libretexts.orgrsc.orgrsc.org
Table 2: Common Catalysts for Hydrogenation
| Catalyst | Description | Common Support |
|---|---|---|
| Palladium (Pd) | A versatile and widely used catalyst for hydrogenating alkenes and other functional groups. masterorganicchemistry.com | Activated Carbon (Pd/C). masterorganicchemistry.comrsc.org |
| Platinum (Pt) | A highly active catalyst, often used as platinum(IV) oxide (Adams' catalyst), which is reduced in situ. libretexts.orgrsc.org | Carbon (Pt/C) or as PtO₂. libretexts.orgnih.gov |
| Raney Nickel (Ni) | A fine-grained, porous nickel catalyst prepared by leaching aluminum from a Ni-Al alloy. acs.orgmasterorganicchemistry.com | Not applicable (skeletal catalyst). |
Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgacsgcipr.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (usually an anion) across the phase boundary into the other phase where the reaction can occur. wikipedia.orgbiomedres.us
In the context of reducing the C=C double bond of this compound, a PTC system might involve the nitroalkene dissolved in a nonpolar organic solvent and a reducing agent, such as sodium sulfide (B99878), dissolved in an aqueous phase. scilit.com The phase-transfer catalyst, for example, tetrabutylammonium (B224687) bromide (TBAB), would transport the sulfide anions from the aqueous phase into the organic phase. scilit.com Once in the organic phase, the sulfide ion can act as a reducing agent for the electron-poor C=C double bond of the nitropropene. This approach offers advantages by avoiding the need for expensive, anhydrous, or aprotic solvents and can proceed under mild conditions. wikipedia.orgbiomedres.us
Nitro Group Reduction Mechanisms
The reduction of the nitro group in this compound is a cornerstone of its chemistry, providing a pathway to the corresponding amine. This transformation can proceed through various mechanisms depending on the reagents and conditions employed.
Stepwise Reduction to Nitroso, Hydroxylamine (B1172632), and Amine Intermediates
The reduction of an aromatic nitro group, such as in this compound, to an amine is a six-electron process that typically occurs in a stepwise fashion. nih.gov The generally accepted mechanism involves the sequential formation of nitroso and N-hydroxylamine intermediates before the final amine product is obtained. nih.govacs.orggoogle.comthieme-connect.de
The pathway can be summarized as follows:
Nitro to Nitroso: The initial two-electron reduction of the nitro group (R-NO₂) yields a nitroso derivative (R-NO).
Nitroso to Hydroxylamine: The nitroso intermediate is rapidly reduced further in another two-electron step to form the corresponding N-hydroxylamine (R-NHOH). nih.gov The reduction of the nitroso group to the hydroxylamine is often significantly faster than the initial reduction of the nitro group, which can make the nitroso intermediate difficult to detect. nih.gov
Hydroxylamine to Amine: The final two-electron reduction involves the cleavage of the N-O bond in the hydroxylamine intermediate to produce the amine (R-NH₂). acs.org This final step is often the slowest in the sequence, which can lead to the accumulation of the hydroxylamine intermediate. google.comthieme-connect.de
This sequential reduction is often referred to as the "hydrogenation direction" or the Haber-Lukashevich mechanism. orientjchem.org While this direct reduction pathway is prevalent, a parallel condensation route can also occur, particularly under certain conditions. This alternative pathway involves the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo compounds, which are then further reduced to the amine. google.comthieme-connect.de The specific pathway and the distribution of intermediates and final products are highly dependent on the reaction conditions, including the choice of reducing agent, solvent, and pH. mdpi.com
| Step | Starting Group | Intermediate/Product | General Structure | Oxidation State Change |
|---|---|---|---|---|
| 1 | Nitro | Nitroso | R-NO | +3 to +1 |
| 2 | Nitroso | Hydroxylamine | R-NHOH | +1 to -1 |
| 3 | Hydroxylamine | Amine | R-NH₂ | -1 to -3 |
Role of Specific Reducing Agents (e.g., NaBH₄/CuCl₂ system)
A variety of reducing agents can effect the transformation of nitrostyrenes to the corresponding amines, with the sodium borohydride/copper(II) chloride (NaBH₄/CuCl₂) system being a particularly effective and mild option. beilstein-journals.orgsciencemadness.org This one-pot procedure has been successfully applied to the reduction of substituted β-nitrostyrenes, including 2,5-dimethoxy-β-methyl-β-nitrostyrene, to yield phenethylamines under gentle conditions. beilstein-journals.orgaau.dk
This system is noteworthy for its efficiency and selectivity. It can reduce α,β-unsaturated nitroalkenes to aminoalkanes, a transformation for which NaBH₄ alone is ineffective. beilstein-journals.org The method is fast, often complete within 10 to 30 minutes, and avoids the use of harsh reagents like lithium aluminum hydride (LiAlH₄) or toxic metal amalgams. beilstein-journals.orgsciencemadness.org Furthermore, it shows good functional group tolerance, leaving functionalities like amides and carboxylic acids untouched. beilstein-journals.org
| Feature | Description | Reference |
|---|---|---|
| Active Catalyst | Metallic Copper (Cu(0)), formed in-situ from the reduction of CuCl₂ by NaBH₄. | beilstein-journals.orgsynthical.com |
| Mechanism | A one-pot procedure involving the initial reduction of the C=C double bond, followed by the reduction of the nitro group. | sciencemadness.org |
| Substrate Scope | Effective for substituted β-nitrostyrenes, including 2,5-dimethoxy-β-methyl-β-nitrostyrene. | beilstein-journals.org |
| Conditions | Mild, typically performed at room temperature or with gentle heating. | aau.dk |
| Advantages | Rapid reaction times, high yields, good functional group tolerance, and avoids harsh or toxic reagents. | beilstein-journals.orgsciencemadness.org |
Catalytic Transfer Hydrogenation (CTH) Mechanisms
Catalytic transfer hydrogenation (CTH) offers a practical alternative to methods requiring high-pressure hydrogen gas. google.comresearchgate.net In CTH, hydrogen is generated in situ from a hydrogen donor molecule in the presence of a metal catalyst. google.com This technique is widely used for the reduction of various functional groups, including nitroarenes. researchgate.net
The mechanism of CTH involves several key steps:
Activation of the Hydrogen Donor: The catalyst activates the hydrogen donor molecule (e.g., formic acid, hydrazine (B178648), glycerol). mdpi.comresearchgate.net
Hydrogen Transfer: The activated catalyst then transfers hydrogen to the substrate, in this case, the nitro group of this compound.
Stepwise Reduction: The reduction proceeds through the same nitroso and hydroxylamine intermediates as seen in direct hydrogenation, ultimately yielding the amine. mdpi.com
A variety of catalysts, both homogeneous and heterogeneous, can be employed for CTH, including complexes of rhodium, palladium, and nickel. google.comresearchgate.net The choice of hydrogen donor is also critical; formic acid and its salts are common, as are hydrazine and biomass-derived sources like glycerol. mdpi.comresearchgate.net CTH is valued for its operational simplicity, mild reaction conditions, and high chemoselectivity, allowing for the reduction of the nitro group in the presence of other reducible functionalities. researchgate.net
Cycloaddition and Other Pericyclic Reaction Mechanisms
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons without the formation of intermediates like radicals or ions. wikipedia.orgmsu.edulibretexts.org The conjugated nitroalkene structure of this compound makes it a suitable substrate for certain types of pericyclic reactions, particularly cycloadditions. researchgate.net
The electron-withdrawing nitro group activates the carbon-carbon double bond, making it an effective component in cycloaddition reactions. researchgate.net One of the most relevant types is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In these reactions, the activated alkene (the dipolarophile) reacts with a three-atom component (a 1,3-dipole), such as a nitrone or a diazoalkane, to form a five-membered heterocyclic ring. researchgate.netnih.gov For example, reactions of conjugated nitroalkenes with nitrones can yield nitro-substituted isoxazolidines. researchgate.net These reactions often proceed with high regio- and stereoselectivity. nih.govresearchgate.net
Another major class of pericyclic reactions is the [4+2] cycloaddition, famously represented by the Diels-Alder reaction. wikipedia.org In this reaction, a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring. wikipedia.org While this compound itself is a dienophile, its dimethoxyphenyl ring is not a diene. However, related structures or reaction conditions that could generate a diene moiety could potentially lead to intramolecular or intermolecular Diels-Alder reactions. These reactions are powerful tools for constructing complex cyclic systems with controlled stereochemistry. wikipedia.org
| Reaction Type | Description | π-Electrons Involved | Product | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | A 1,3-dipole reacts with a dipolarophile (alkene). | 2 (from alkene) + 4 (from dipole) | Five-membered heterocycle (e.g., Isoxazolidine) | researchgate.netnih.gov |
| [4+2] Cycloaddition (Diels-Alder) | A conjugated diene reacts with a dienophile (alkene). | 4 (from diene) + 2 (from alkene) | Six-membered ring (e.g., Cyclohexene (B86901) derivative) | wikipedia.org |
| Electrocyclic Reaction | Intramolecular ring-closing or ring-opening of a conjugated π-system. | Variable (e.g., 4π, 6π) | Cyclic or acyclic isomer | msu.edulibretexts.org |
| Sigmatropic Rearrangement | Migration of a σ-bond across a π-system. | Variable | Isomeric product | msu.edu |
Radical Intermediates and Radical Reaction Pathways in Transformations
Beyond ionic and pericyclic pathways, the transformations of this compound can also involve radical intermediates. Radical reactions proceed through a distinct three-stage mechanism: initiation, propagation, and termination. youtube.com
Initiation: The process begins with the formation of a radical, often through the homolytic cleavage of a weak bond by heat or light. youtube.comPropagation: The radical then reacts with a stable molecule to form a new bond and generate a new radical, continuing a chain reaction. youtube.com This is the stage where the net chemical transformation occurs. youtube.comTermination: The reaction concludes when two radicals combine to form a stable, non-radical product, thus decreasing the concentration of radicals. youtube.com
In the context of nitro compounds, the reduction process itself can proceed via a radical mechanism. nih.gov This involves the initial one-electron reduction of the nitro group to form a nitroanion radical (R-NO₂•⁻). nih.gov This radical intermediate can then undergo further reactions. The stability of the resulting radical species is a key factor in determining reaction outcomes, with more stable radicals being formed preferentially. youtube.com
Recent research has highlighted the utility of nitro-involved radical reactions in synthesis. rsc.org For instance, iron-catalyzed reductive functionalizations can proceed through a mechanism where the nitro group is partially reduced to a nitroso intermediate. acs.org This nitroso species can then be trapped by an alkyl radical, which may be generated from a hydrogen atom transfer (HAT) event mediated by the same catalyst. acs.org The delicate balance required to promote the desired radical reaction while avoiding over-reduction to the amine or uncontrolled radical polymerization is a significant synthetic challenge. acs.org The study of these pathways opens up novel strategies for forming complex molecules from nitroalkene precursors. rsc.org
Chemical Transformations and Derivative Synthesis
Formation of Substituted Phenylalkylamine Scaffolds
The conversion of β-nitrostyrenes, such as 1-(2,5-dimethoxyphenyl)-2-nitropropene, into phenethylamine (B48288) and phenylisopropylamine frameworks is a cornerstone of its synthetic utility. This transformation involves the reduction of both the nitro group and the alkene double bond.
The reduction of this compound yields 2,5-dimethoxyphenylisopropylamine. This is a comprehensive reduction where both the nitro functional group and the carbon-carbon double bond are saturated. A variety of reducing agents can accomplish this transformation, with the choice of agent often influencing reaction conditions and yield.
One of the most common and powerful reagents used for this purpose is lithium aluminum hydride (LAH). wikipedia.org LAH is capable of reducing both functional groups in a single reaction vessel. wikipedia.org Alternative methods often employ sodium borohydride (B1222165) (NaBH₄), which is a milder and easier-to-handle reducing agent. nih.gov However, NaBH₄ alone is typically insufficient to reduce the nitro group and is primarily used to selectively reduce the double bond to form the corresponding nitroalkane. wikipedia.orgnih.gov To achieve full reduction to the amine, NaBH₄ is often used in conjunction with a transition metal salt, such as copper(II) chloride (CuCl₂). beilstein-journals.orgresearchgate.netchemrxiv.org This combined system facilitates the reduction of both the alkene and the nitro group in a one-pot procedure under mild conditions, offering a rapid route to the desired phenylisopropylamine. nih.govbeilstein-journals.org Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) is another effective method. wikipedia.orgsciencemadness.org
Table 1: Selected Reagents for the Synthesis of Phenylisopropylamine Derivatives
| Reagent/System | Key Characteristics | Reference(s) |
|---|---|---|
| Lithium Aluminum Hydride (LAH) | Powerful, non-selective reducing agent; reduces both the C=C bond and the nitro group. | wikipedia.org |
| Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) | Milder, one-pot system; effective for converting nitrostyrenes to amines. beilstein-journals.orgresearchgate.netchemrxiv.org | beilstein-journals.orgresearchgate.netchemrxiv.org |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Involves the use of hydrogen gas and a metal catalyst. wikipedia.orgsciencemadness.org | wikipedia.orgsciencemadness.org |
| Aluminum/Mercury Amalgam (Al/Hg) | A classic method for the reductive amination of phenyl-2-propanone, but can also be applied to the reduction of nitropropenes. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
The production of specific enantiomers of chiral amines from prochiral precursors like this compound is a significant area of synthetic chemistry. This is achieved through asymmetric synthesis, most notably via catalytic asymmetric hydrogenation. nih.gov This approach utilizes transition metal catalysts combined with chiral ligands to influence the stereochemical outcome of the hydrogenation, leading to the preferential formation of one enantiomer over the other.
While direct asymmetric hydrogenation of nitrostyrenes is challenging, related substrates such as imines, enamines, and enamides are frequently hydrogenated with high enantioselectivity. nih.gov Organocatalysis, using small chiral amine molecules to catalyze reactions, has also emerged as a powerful strategy for forming chiral C-C bonds in reactions involving nitrostyrenes, which can be precursors to chiral amines. akjournals.comrsc.orgacs.org For instance, chiral bifunctional organocatalysts have been used in the stereoselective addition of nucleophiles to β-nitrostyrenes, creating chiral intermediates that can be further transformed into the target amine. akjournals.comrsc.org
Generation of Nitroalkane Derivatives
A key intermediate in the synthesis of other derivatives is 1-(2,5-dimethoxyphenyl)-2-nitropropane. This compound is formed by the selective reduction of the carbon-carbon double bond of this compound, leaving the nitro group intact. This transformation is readily achieved using sodium borohydride (NaBH₄). wikipedia.org In contrast to its use in combination with transition metals for full reduction, NaBH₄ used on its own, typically in a protic solvent like methanol (B129727) or ethanol (B145695), selectively reduces the activated alkene without affecting the nitro functionality. wikipedia.orgnih.gov This provides a straightforward and high-yield pathway to the corresponding saturated nitroalkane. wikipedia.org
Preparation of Ketone Intermediates (e.g., Phenylacetone (B166967) Derivatives)
The conversion of this compound into the corresponding ketone, 1-(2,5-dimethoxyphenyl)-2-propanone (a phenylacetone derivative), is a valuable synthetic transformation. The most prominent route for this conversion is the Nef reaction. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgorganicreactions.org
The Nef reaction transforms a primary or secondary nitroalkane into a carbonyl compound. wikipedia.orgorganicreactions.org Therefore, the process begins with the selective reduction of the nitropropene to the nitropropane, as described in section 3.2.1. wikipedia.org The resulting 1-(2,5-dimethoxyphenyl)-2-nitropropane is then subjected to the conditions of the Nef reaction. The classical procedure involves forming a nitronate salt by treating the nitroalkane with a base, followed by hydrolysis with strong mineral acid. organic-chemistry.orgwikipedia.org However, numerous modern variations exist that utilize different reagents to effect the transformation under milder or different mechanistic pathways, including oxidative or reductive methods. alfa-chemistry.comorganic-chemistry.org
Table 2: Methodologies for the Nef Reaction
| Method Type | Reagents/Conditions | Key Characteristics | Reference(s) |
|---|---|---|---|
| Acidic Hydrolysis (Classic) | 1. Base (e.g., NaOH) to form nitronate salt. 2. Strong acid (e.g., H₂SO₄, HCl). | The original method; can be harsh. wikipedia.org | wikipedia.org |
| Oxidative Cleavage | Oxidizing agents such as ozone, permanganate, or Oxone®. | Cleaves the nitronate tautomer. wikipedia.org | wikipedia.org |
| Reductive Methods | Reducing agents like titanium(III) chloride (TiCl₃). | Reduces the nitro group to an imine, which then hydrolyzes to the ketone. alfa-chemistry.com | alfa-chemistry.com |
Synthesis of N-Hydroxy and N-Oxide Derivatives
The synthesis of nitrogen-oxygenated derivatives from this compound can lead to N-hydroxy or N-oxide compounds. The formation of N-hydroxy derivatives (hydroxylamines) can occur as an intermediate stage during the reduction of the nitro group to an amine. Careful selection of reducing agents and reaction conditions may allow for the isolation of the N-hydroxy-2,5-dimethoxyphenylisopropylamine.
N-oxide derivatives, on the other hand, are typically synthesized by the oxidation of the final amine product. nih.gov For instance, after the synthesis of 2,5-dimethoxyphenylisopropylamine (a secondary amine), if it were converted to a tertiary amine, it could then be oxidized. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The N-oxide functionality is a feature in a number of pharmacologically active compounds. nih.govnih.gov Deoxygenation of N-oxides can also be achieved, for example, using palladium-catalyzed methods. organic-chemistry.org
Halogenation and Other Aromatic Substitutions on the Dimethoxyphenyl Ring
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups (-OCH₃). These groups direct incoming electrophiles primarily to the positions ortho and para relative to themselves. Given the substitution pattern of the parent molecule, the available positions for substitution are C4, C6, and C3.
The -OCH₃ group at C2 strongly activates the para-position (C5, already substituted) and the ortho-positions (C1, substituted, and C3). The -OCH₃ group at C5 activates its ortho-positions (C4 and C6). Therefore, electrophilic attack is strongly directed to the C4 and C6 positions, and to a lesser extent, the C3 position.
Bromination and Chlorination:
Direct halogenation of this compound using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) or under milder conditions suitable for activated rings is anticipated to yield mono- and di-substituted products. wku.edu For instance, bromination of the related compound 1,2-dimethoxybenzene (B1683551) (veratrol) readily proceeds to give 4-bromo and 4,5-dibromo derivatives. Based on this, the primary products from the halogenation of this compound would be the 4-halo and 4,6-dihalo derivatives.
The reaction conditions can be tuned to favor either mono- or poly-halogenation. Using milder reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can provide more selective, controlled halogenation.
Predicted Halogenation Products
| Reagent | Predicted Major Product(s) | Position of Substitution |
|---|---|---|
| Br₂ / Acetic Acid | 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitropropene | C4 |
| 2 eq. Br₂ / Acetic Acid | 1-(4,6-Dibromo-2,5-dimethoxyphenyl)-2-nitropropene | C4, C6 |
Nitration and Sulfonation:
Further substitution, such as nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄), is also directed by the existing methoxy groups. uchicago.educhemspider.com These reactions introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups onto the aromatic ring, typically at the C4 position. However, the strongly acidic conditions required for these reactions may also risk side-reactions involving the nitroalkene double bond, such as hydration or polymerization.
Heterocyclic Annulation and More Complex Structural Elaboration
The conjugated nitroalkene moiety in this compound is a versatile functional group for the synthesis of complex heterocyclic structures. The electron-withdrawing nature of the nitro group makes the double bond electron-poor, rendering it an excellent component in various cycloaddition and annulation reactions.
Diels-Alder Reactions:
As an electron-deficient alkene, this compound can function as a potent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.org When reacted with a conjugated diene (e.g., butadiene, cyclopentadiene), it can form a six-membered cyclohexene (B86901) ring. The nitro group in the resulting adduct provides a handle for further functionalization, such as reduction to an amine.
1,3-Dipolar Cycloadditions:
Nitroalkenes are exceptional dipolarophiles in 1,3-dipolar cycloadditions, reacting with a wide range of 1,3-dipoles to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This method is a powerful tool for constructing diverse heterocyclic scaffolds. mdpi.comrsc.org
With Azides: Reaction with organic azides (R-N₃) leads to the formation of 1,2,3-triazoles. This specific type of 1,3-dipolar cycloaddition is a cornerstone of click chemistry. mdpi.com
With Nitrones: Cycloaddition with nitrones yields isoxazolidine (B1194047) rings. Research on the reaction of a related compound, 2-methyl-1-nitroprop-1-ene, with C-aryl-N-phenylnitrones has shown that these cycloadditions proceed readily to form 4-nitro-substituted isoxazolidines. researchgate.net
With Nitrile Oxides: Reaction with nitrile oxides, generated in situ from oxime halides, produces isoxazoline (B3343090) derivatives.
Summary of Potential Cycloaddition Reactions
| Reaction Type | Reactant Partner (Example) | Resulting Heterocycle |
|---|---|---|
| [4+2] Cycloaddition | 1,3-Butadiene | Substituted Cyclohexene |
| 1,3-Dipolar Cycloaddition | Benzyl Azide | 1,2,3-Triazole |
| 1,3-Dipolar Cycloaddition | C-Phenyl-N-methylnitrone | Isoxazolidine |
Reductive Cyclization for Quinolines:
More complex structural elaborations can be achieved through multi-step sequences. For example, the reduction of the nitro group can initiate an intramolecular cyclization. In a reaction analogous to the synthesis of quinolines from o-nitrochalcones, the nitro group of this compound can be selectively reduced (e.g., using indium metal or other reducing agents like iron in acetic acid) to a nitroso or amino intermediate. clockss.orgyoutube.com This intermediate can then undergo an intramolecular cyclization, where the nitrogen attacks the β-carbon of the original double bond, followed by aromatization to yield a substituted quinoline. This transformation builds a new six-membered nitrogen-containing ring fused to the original phenyl ring.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR for Structural Elucidation and Purity Assessment
For a putative ¹H NMR spectrum, one would anticipate signals corresponding to the aromatic protons on the dimethoxyphenyl ring, the vinylic proton, the methyl group protons, and the methoxy (B1213986) group protons. The integration of these signals would confirm the number of protons in each unique environment, serving as a crucial tool for purity assessment. The coupling constants between adjacent protons would provide valuable information about the connectivity and stereochemistry of the molecule.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in 1-(2,5-Dimethoxyphenyl)-2-nitropropene would theoretically produce a distinct signal in the ¹³C NMR spectrum.
Although a dedicated and verified ¹³C NMR spectrum for the title compound is not found in the public domain literature, analysis of related structures suggests the expected regions for the carbon signals. These would include resonances for the aromatic carbons (with those bearing methoxy groups shifted downfield), the carbons of the nitropropene moiety (including the vinylic carbons and the methyl carbon), and the methoxy carbons.
Interactive Data Table: Predicted NMR Data
Since experimental data is not available, the following table is a representation of where signals for different parts of the molecule would be expected to appear in ¹H and ¹³C NMR spectra based on general principles and data from analogous compounds.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 7.5 | 110 - 155 |
| Vinylic Proton | 7.0 - 8.0 | 120 - 140 |
| Methyl Protons | 2.0 - 2.5 | 15 - 25 |
| Methoxy Protons | 3.7 - 4.0 | 55 - 60 |
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), offer deeper insights into molecular structure. A COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the connectivity of the proton network within this compound.
A NOESY experiment provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOESY could elucidate the through-space interactions between the protons of the methyl group and the aromatic ring, helping to define the preferred orientation of the nitropropene side chain relative to the phenyl ring. Regrettably, specific 2D NMR or NOESY data for this compound has not been reported in the reviewed scientific literature.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
An FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its various functional groups. The most prominent of these would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
Other significant absorptions would include the C=C stretching vibration of the alkene, C-H stretching vibrations of the aromatic ring and methyl group, and the C-O stretching of the methoxy groups. Analysis of the fingerprint region (below 1500 cm⁻¹) would provide further confirmation of the molecular structure. While specific experimental FT-IR spectra for the title compound are not available, data from related nitrostyrenes support these expected vibrational modes.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, often resulting in strong signals for non-polar bonds and symmetric vibrations. In the case of this compound, the C=C double bond and the symmetric stretching vibration of the nitro group would be expected to produce strong Raman signals. The aromatic ring vibrations would also be prominent. The combination of FT-IR and FT-Raman spectroscopy would allow for a more complete vibrational assignment and a more confident identification of the compound. As with the other techniques, dedicated FT-Raman spectroscopic data for this compound is not currently present in the accessible scientific literature.
Interactive Data Table: Expected Vibrational Frequencies
This table outlines the functional groups of this compound and their generally accepted characteristic vibrational frequency ranges in both FT-IR and FT-Raman spectroscopy.
| Functional Group | Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected FT-Raman Activity |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Medium |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |
| Alkene (C=C) | Stretch | 1680 - 1620 | Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Strong |
| Methoxy (C-O) | Stretch | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Medium |
| Methyl (C-H) | Stretch | 2975 - 2850 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within this compound. The conjugated system, formed by the benzene (B151609) ring, the ethylene (B1197577) bridge, and the nitro group, gives rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are influenced by the electronic nature of the substituents on the aromatic ring.
While specific, detailed spectral data for this compound is not widely published in readily accessible literature, general principles of UV-Vis spectroscopy for similar nitrostyrene (B7858105) derivatives can be applied. For instance, a study on the related compound 1-phenyl-2-nitropropene (B101151) involved UV-Vis analysis to investigate its photophysical properties. researchgate.net The spectrum of 2,5-dimethoxy-beta-nitrostyrene, a closely related compound, is available in spectral databases, providing an indication of the expected absorption profile. spectrabase.comspectrabase.com The methoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nitrostyrenes.
A summary of expected UV-Vis absorption characteristics is presented below:
| Compound Family | Expected λmax (nm) | Chromophore System |
| Substituted Nitrostyrenes | 250 - 400 | Extended π-conjugation involving the benzene ring, C=C double bond, and nitro group. |
This table is illustrative and based on general knowledge of similar compounds. Actual values for this compound may vary.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation patterns, which aids in structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. longdom.orgnih.gov It is widely used to assess the purity of this compound and to confirm its identity. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column, with components eluting at characteristic retention times. ethz.ch The eluted components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum.
For this compound, with a molecular formula of C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 223. scbt.com Fragmentation patterns would likely involve the loss of the nitro group (-NO₂), methoxy groups (-OCH₃), and other characteristic fragments of the molecule. The thermal conditions of the GC inlet can sometimes lead to degradation of thermally labile compounds, a factor that must be considered during analysis. nih.gov For instance, analysis of related phenethylamines has shown that the conditions in the gas chromatograph can cause degradation. nih.gov
A study involving the GC-MS analysis of a mixture containing the related 1-(2,5-dimethoxyphenyl)-2-nitroethene demonstrated the utility of this technique in separating and identifying components of a reaction mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another critical tool for the analysis of this compound, particularly as it often avoids the high temperatures associated with GC that can cause degradation of the analyte. rsc.org LC-MS is suitable for a wide range of compounds and is frequently used in the analysis of reaction intermediates and products in organic synthesis. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. longdom.org For this compound (C₁₁H₁₃NO₄), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. This technique is crucial for unambiguous identification.
The combination of LC with tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and structural information through the analysis of fragmentation patterns of selected precursor ions. nih.govnih.gov
| Technique | Information Obtained | Application to this compound |
| GC-MS | Retention Time, Molecular Weight, Fragmentation Pattern | Purity assessment, identification of byproducts, confirmation of identity. |
| LC-MS | Retention Time, Molecular Weight, Fragmentation Pattern | Analysis of the compound without thermal degradation, suitable for monitoring reactions. |
| HRMS | Highly Accurate Molecular Mass | Unambiguous determination of elemental formula (C₁₁H₁₃NO₄). |
X-ray Crystallography for Solid-State Structural Determination
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic techniques are fundamental for the purification and analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a common method for purity analysis and purification. A study on related dimethoxyphenethylamines and nitroethenes utilized HPLC for their separation, demonstrating the effectiveness of this technique for this class of compounds.
Gas Chromatography (GC) , as mentioned in the context of GC-MS, is also used as a standalone technique for analyzing the purity of volatile and thermally stable compounds. nih.gov The choice of the stationary phase in the GC column is critical for achieving good separation from starting materials, such as 2,5-dimethoxybenzaldehyde (B135726), and any reaction byproducts.
The selection between HPLC and GC often depends on the thermal stability and volatility of the compound and its impurities. Given that nitrostyrenes can be sensitive to heat, HPLC is often a preferred method for analysis and purification to avoid potential degradation.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemical research, allowing for the prediction of molecular properties by solving approximations of the Schrödinger equation. dokumen.pub For a molecule such as 1-(2,5-Dimethoxyphenyl)-2-nitropropene, these methods can elucidate its behavior and characteristics without the need for empirical measurement.
Ab-initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. dokumen.pub These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are built on a systematic pathway to improving accuracy. However, their high computational cost can be a limiting factor, especially for larger molecules.
Density Functional Theory (DFT) has emerged as a widely used alternative, offering a favorable balance between accuracy and computational expense. Instead of calculating the complex many-electron wavefunction found in ab-initio methods, DFT focuses on the electron density to determine the energy and other properties of a system. This approach has proven to be highly effective for a vast range of chemical systems.
The accuracy of any quantum chemical calculation is critically dependent on two key choices: the level of theory and the basis set. The level of theory refers to the specific ab-initio or DFT method used. In DFT, this choice is the exchange-correlation functional, which approximates the complex interactions between electrons. Popular and versatile functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91), which are hybrid functionals combining exact Hartree-Fock exchange with DFT components.
A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the orbitals, but at a higher computational cost. Common families of basis sets include:
Pople Basis Sets : These are denoted by nomenclature like 6-31G(d) or 6-311+G(2d,p). The numbers describe the number of functions used for core and valence electrons. Symbols like (d,p) add polarization functions, which allow for non-spherical orbital shapes and are crucial for describing chemical bonds accurately. A "+" indicates the addition of diffuse functions, which are important for describing anions or weakly bound electrons.
Correlation-Consistent Basis Sets : Developed by Dunning and coworkers, these sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit. They are often considered the state-of-the-art for high-accuracy correlated calculations.
For a molecule like this compound, a typical study might begin with geometry optimization using the B3LYP functional with a double-zeta basis set like 6-31G(d) or a more modern equivalent like pcseg-1. For more refined energy calculations, a larger triple-zeta basis set (e.g., cc-pVTZ) might be employed.
Molecular Geometry and Conformational Analysis
Computational methods can predict the three-dimensional arrangement of atoms in a molecule, identifying the most stable structures and the geometric parameters that define them.
A geometry optimization calculation systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest potential energy, known as an energetic minimum. For a flexible molecule like this compound, multiple energetic minima, or conformers, may exist due to rotation around single bonds (e.g., the C-C bond connecting the phenyl ring to the propene group, and the C-O bonds of the methoxy (B1213986) groups).
Once an optimized geometry is found, the precise bond lengths, bond angles, and dihedral angles that define the structure can be extracted. While specific calculated values for this compound are not available in the searched literature, an illustrative table of expected values for its key structural parameters can be proposed based on standard chemical principles and data from similar compounds. These parameters provide a fundamental description of the molecular framework.
Illustrative Data Table: Predicted Geometric Parameters for this compound
This table presents hypothetical, chemically reasonable values for the optimized geometry of this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level). These are not experimentally derived values.
| Parameter | Atom Pair/Trio/Quartet | Predicted Value (Å or °) |
| Bond Lengths | ||
| C=C (propenyl) | ~1.35 Å | |
| C-N (nitro) | ~1.48 Å | |
| N=O (nitro) | ~1.22 Å | |
| C-C (ring-propenyl) | ~1.49 Å | |
| C-O (methoxy) | ~1.36 Å | |
| O-CH₃ (methoxy) | ~1.43 Å | |
| Bond Angles | ||
| C=C-N | ~122° | |
| C-N=O | ~118° | |
| C(ring)-C(ring)-C(propenyl) | ~121° | |
| C(ring)-O-C(methyl) | ~118° | |
| Dihedral Angles | ||
| C(ring)-C(ring)-C=C | Variable (defines planarity) | |
| C=C-N=O | Variable (defines nitro group twist) |
Electronic Structure and Reactivity Analysis
Beyond geometry, quantum chemical calculations offer deep insights into the distribution of electrons within the molecule, which is key to understanding its chemical reactivity. An analysis of the electronic structure for this compound would typically involve examining its molecular orbitals and charge distribution.
Key areas of analysis include:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. For this molecule, the electron-rich dimethoxy-substituted phenyl ring and the electron-withdrawing nitro-substituted propenyl group would significantly influence the location and energy of these orbitals.
Electrostatic Potential (ESP) Map : An ESP map visualizes the electrostatic potential on the electron density surface of the molecule. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, negative potential would be expected around the oxygen atoms of the nitro and methoxy groups, indicating sites susceptible to electrophilic attack. Positive potential might be found near the hydrogen atoms.
Mulliken Population Analysis : This method partitions the total electron density among the atoms in the molecule, assigning partial charges. This provides a quantitative, albeit approximate, measure of the charge distribution and can help identify electrophilic and nucleophilic centers within the molecule.
Together, these computational analyses provide a comprehensive, theoretical model of this compound, predicting its structure and offering a rationale for its chemical behavior.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, thus acting as an electrophile. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. researchgate.net
For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich 2,5-dimethoxyphenyl ring, which can donate electron density. The LUMO, in contrast, is anticipated to be centered on the electron-withdrawing nitropropene moiety. This distribution makes the aromatic ring the primary site for electrophilic attack and the nitro-substituted double bond a key site for nucleophilic attack.
Computational studies on the related compound 1-phenyl-2-nitropropene (B101151) have been performed to determine these values. Although the exact values for this compound would differ due to the presence of the methoxy groups, the general principles are the same.
Illustrative Data for a Related Compound: 1-phenyl-2-nitropropene
| Parameter | Energy (eV) |
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| Energy Gap (ΔE) | 0.08657 |
| Note: This data is for the analogous compound benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and serves as an illustrative example of typical FMO energy values calculated via DFT methods. researchgate.net The small energy gap in this example indicates high chemical reactivity. |
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the outcome of chemical reactions. It posits that the most favorable reactions occur when the HOMO of one molecule interacts with the LUMO of another. The theory is instrumental in predicting the regioselectivity and stereoselectivity of cycloaddition reactions, electrophilic additions, and nucleophilic substitutions.
In the context of this compound, FMO theory helps to rationalize its reactivity. The high-energy HOMO on the dimethoxy-substituted ring makes it susceptible to oxidation and reaction with electrophiles. The low-energy LUMO on the nitropropene fragment makes it a target for reduction and reaction with nucleophiles. This dual reactivity is a hallmark of nitrostyrene (B7858105) derivatives.
Charge Distribution and Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactive sites. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
For this compound, an MESP map would be expected to show:
Negative Potential: Concentrated around the oxygen atoms of the nitro group and the methoxy groups, indicating their nucleophilic character.
Positive Potential: Located near the hydrogen atoms and, significantly, on the carbon atoms of the C=C double bond, particularly the β-carbon attached to the nitro group, highlighting its electrophilic nature.
This visualization is invaluable for predicting how the molecule will interact with other reagents, aligning with the predictions from FMO analysis. researchgate.net
Electrophilicity and Nucleophilicity Indices
Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Key indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Quantifies the resistance to change in electron distribution. It is calculated from the HOMO-LUMO energy gap. Hard molecules have a large gap, while soft molecules have a small gap.
Electrophilicity Index (ω): This index, defined as ω = μ²/2η (where μ is the electronic chemical potential, approximately -χ), measures the stabilization in energy when the system acquires additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | χ²/2η | Capacity to accept electrons |
| Note: These are the fundamental equations used in computational studies to derive reactivity indices from HOMO and LUMO energies. |
Vibrational Spectral Predictions and Assignments
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies using DFT, scientists can assign specific vibrational modes (e.g., stretching, bending, and torsion) to the experimentally observed spectral bands.
For this compound, theoretical vibrational analysis would help to identify characteristic peaks, such as:
NO₂ Asymmetric and Symmetric Stretching: Typically strong bands in the IR spectrum.
C=C Alkene Stretching: Characteristic of the propenyl group.
C-O-C Stretching: From the methoxy groups on the aromatic ring.
Aromatic C-H and C=C Stretching: Associated with the phenyl ring.
Comparing the calculated spectrum with an experimental one allows for a detailed confirmation of the molecule's structure and functional groups.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between filled and vacant orbitals within a molecule. It provides a detailed picture of charge transfer, hyperconjugation, and intramolecular bonding. NBO analysis can quantify the stabilization energy (E⁽²⁾) associated with donor-acceptor interactions between orbitals.
In this compound, NBO analysis would likely reveal significant hyperconjugative interactions, such as:
The delocalization of electron density from the lone pairs of the methoxy oxygen atoms into the π* orbitals of the aromatic ring.
The charge transfer from the π orbitals of the phenyl ring and the C=C double bond into the antibonding π* orbitals of the nitro group.
Reaction Pathway Energetics and Transition State Theory
Computational chemistry is extensively used to model the mechanisms of chemical reactions. By applying Transition State Theory, researchers can calculate the energy profiles of reaction pathways, including the energies of reactants, products, intermediates, and, most importantly, transition states.
For reactions involving this compound, such as its reduction to the corresponding amine or its participation in cycloaddition reactions, computational studies can determine the activation energies (the energy barrier of the transition state). This allows for the prediction of the most favorable reaction pathway and provides insights into the reaction kinetics. For example, modeling the reduction of the nitro group would involve mapping the potential energy surface for the addition of a hydride reagent, identifying the transition state structure, and calculating its energy relative to the reactants. This information is fundamental to optimizing reaction conditions and understanding the underlying mechanism.
In Vitro Chemical Transformation Pathways
Oxidative Transformations in Chemical Systems
Oxidative transformations of analogues of 1-(2,5-Dimethoxyphenyl)-2-nitropropene have been explored in various in vitro systems. These reactions primarily involve deamination of the corresponding amine, as well as hydroxylation and demethylation of the aromatic ring.
Oxidative deamination is a chemical reaction that involves the removal of an amino group from a molecule and typically results in the formation of a carbonyl compound, such as a ketone or aldehyde. numberanalytics.com This process does not apply directly to this compound, as it contains a nitro group rather than an amino group. However, the amine analogue, 1-(2,5-dimethoxyphenyl)-2-aminopropane, which is formed via the reduction of the parent compound, can undergo this transformation.
In biochemical systems, enzymes such as monoamine oxidases (MAO) or glutamate (B1630785) dehydrogenase catalyze oxidative deamination. numberanalytics.comwikipedia.org Monoamine oxidase, for example, catalyzes the deamination of monoamines by adding an oxygen atom, which leads to the corresponding ketone or aldehyde form of the molecule and the release of ammonia. wikipedia.org In a chemical model, this transformation would convert 1-(2,5-dimethoxyphenyl)-2-aminopropane into 2,5-dimethoxyphenylacetone. The process generally proceeds through the oxidation of the amine to an imine intermediate, which is then hydrolyzed to the ketone and ammonia. numberanalytics.com
Hydroxylation, the introduction of a hydroxyl (-OH) group, can occur at various positions on the molecule. For analogues of this compound, this can include N-hydroxylation of the corresponding amine or hydroxylation of the side chain.
In a study using rabbit liver microsomes, the N-hydroxylation of the related compound 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane was investigated. nih.gov This metabolic process resulted in the formation of the corresponding hydroxylamine (B1172632). nih.gov The synthetic hydroxylamine was found to be unstable in water at a neutral pH, rapidly oxidizing to an oxime, a reaction that was notably blocked by the presence of the liver microsomes. nih.gov
Furthermore, studies on other complex molecules with alkyl side chains have demonstrated that hydroxylation is a common metabolic pathway in vitro. For instance, the in vitro metabolism of a synthetic cannabinoid analogue in mouse liver microsomal preparations showed the formation of multiple monohydroxylated and dihydroxylated metabolites on its alkyl side chain. nih.gov This suggests that the propyl chain of this compound or its metabolites could also be a target for hydroxylation in controlled chemical or enzymatic systems.
The two methoxy (B1213986) groups on the phenyl ring of this compound are susceptible to O-demethylation. This reaction involves the removal of a methyl group (CH₃) to form a hydroxyl group (-OH), a process catalyzed by certain enzymes in biological systems.
An in vitro investigation into the O-demethylation of the closely related psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), was conducted using rabbit liver homogenates. nih.gov This study successfully identified the formation of three distinct metabolites: the 2-O-demethyl, 5-O-demethyl, and the bis(O-demethyl) products. nih.gov The formation of these phenolic metabolites highlights the potential for one or both methoxy groups to be cleaved in a controlled chemical model. nih.gov
| Metabolite | Position of Demethylation | Resulting Functional Group |
|---|---|---|
| 2-O-demethyl-DOM | C-2 Methoxy Group | Phenolic Hydroxyl |
| 5-O-demethyl-DOM | C-5 Methoxy Group | Phenolic Hydroxyl |
| Bis(O-demethyl)-DOM | Both C-2 and C-5 Methoxy Groups | Two Phenolic Hydroxyls |
Reductive Transformations in Chemical Systems
The nitropropene moiety is readily susceptible to reduction in various chemical systems. Depending on the reducing agent and reaction conditions, this can yield the corresponding amine, oxime, or ketone.
The reduction of the nitroalkene can lead directly to the primary amine, 1-(2,5-dimethoxyphenyl)-2-aminopropane. This is a common transformation for phenyl-2-nitropropenes, achieved using powerful reducing agents such as lithium aluminium hydride (LAH), sodium borohydride (B1222165), or through catalytic hydrogenation with catalysts like Raney nickel or Adams' catalyst (platinum dioxide). wikipedia.org
Alternatively, a two-step reduction can produce the corresponding ketone, 2,5-dimethoxyphenylacetone. This can be achieved by first reducing the nitropropene to the nitropropane using sodium borohydride, followed by hydrolysis of the nitro group with hydrogen peroxide and a base like potassium carbonate. wikipedia.org Another method involves using iron as the reducing agent in the presence of an acid such as hydrochloric or acetic acid, which forms an intermediate that hydrolyzes into the ketone. wikipedia.orggoogle.com
A single-stage reduction using iron in an aqueous solution can also yield different products based on the acidity of the medium. google.com In the absence of acid or at very low acid concentrations, the predominant product is the oxime of the corresponding ketone (2,5-dimethoxyphenylacetone oxime). google.com In the presence of higher acid concentrations, the reaction favors the formation of the ketone itself. google.com
| Product | Reducing Agent(s) / Conditions | Source(s) |
|---|---|---|
| 1-(2,5-dimethoxyphenyl)-2-aminopropane (Amine) | Lithium aluminium hydride (LAH), Sodium borohydride, Raney nickel, Adams' catalyst | wikipedia.org |
| 2,5-dimethoxyphenylacetone (Ketone) | 1. Sodium borohydride 2. H₂O₂, K₂CO₃ | wikipedia.org |
| 2,5-dimethoxyphenylacetone (Ketone) | Iron (Fe) with high acid concentration (e.g., HCl) | google.com |
| 2,5-dimethoxyphenylacetone oxime (Oxime) | Iron (Fe) with low or no acid | google.com |
Conjugation Reactions in Chemical or Enzymatic In Vitro Models
Conjugation reactions represent a pathway where a parent compound or its metabolite is combined with an endogenous molecule, increasing its water solubility.
Glucuronidation is a major conjugation pathway in which UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid to a substrate molecule. nih.gov This process typically requires a nucleophilic functional group on the substrate, most commonly a hydroxyl group. nih.govnih.gov
While this compound itself does not possess a suitable functional group for direct glucuronidation, its metabolites formed through hydroxylation or demethylation would be prime candidates for this reaction. The phenolic hydroxyl groups created via O-demethylation would be readily conjugated with glucuronic acid. In vitro studies on other phenolic compounds, such as hydroxypropranolol, have shown that UGT enzymes extensively metabolize them to form glucuronide conjugates. nih.gov Similarly, metabolites of other drugs that are hydroxylated are also known to undergo subsequent glucuronide conjugation. wikipedia.org Therefore, in a chemical or enzymatic in vitro model containing UGT enzymes and the necessary cofactors, the hydroxylated and demethylated metabolites of this compound would likely form their respective glucuronides. nih.gov
Sulfation Analogues
The in vitro transformation of xenobiotics often involves Phase II conjugation reactions, where endogenous molecules are added to the substance to increase its water solubility and facilitate its excretion. nih.govmdpi.commhmedical.com One such key pathway is sulfation, a reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). uef.fi These enzymes are prevalent in various tissues, including the liver, kidney, and intestine, and are responsible for transferring a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. uef.fi
For a compound like this compound, the primary sites for sulfation would be hydroxyl groups. While the parent compound possesses two methoxy groups, it does not have a free hydroxyl group to undergo direct sulfation. However, Phase I metabolic reactions, such as O-demethylation of one of the methoxy groups on the phenyl ring, would expose a phenolic hydroxyl group. This transformation would create a catechol or a monohydroxylated intermediate, which could then become a substrate for SULT enzymes. nih.govresearchgate.net
The SULT1 family of enzymes is primarily responsible for the sulfation of simple phenols and xenobiotics. uef.fi It is plausible that a hydroxylated metabolite of this compound would be recognized by these enzymes. The addition of a sulfate (B86663) group would significantly increase the polarity and water solubility of the metabolite.
Studies on other phenolic compounds have demonstrated the efficiency of this pathway. For instance, the sulfation of various plant metabolites and phenolic acids has been extensively studied in vitro using bacterial arylsulfotransferases, which serve as a model for mammalian SULT activity. mdpi.comresearchgate.net These studies show that the position of the hydroxyl group on the aromatic ring can influence the rate and extent of sulfation. researchgate.net In the case of a demethylated analogue of this compound, the resulting phenolic metabolite would likely undergo sulfation, leading to the formation of a sulfate conjugate.
The following table summarizes the key enzymes and reactions involved in the potential sulfation pathway of this compound metabolites.
| Enzyme Family | Specific Enzymes (Examples) | Cofactor | Substrate Requirement | Potential Product |
| Sulfotransferases (SULTs) | SULT1A1, SULT1E1 | PAPS | Phenolic hydroxyl group | Sulfate conjugate |
Acetylation and Methylation Reactions
Acetylation
Acetylation is another significant Phase II conjugation pathway that primarily targets primary amino groups. researchgate.netresearchgate.net For this compound, this pathway would become relevant following the reduction of the nitro group. The nitro group is susceptible to a six-electron reduction, which can be catalyzed by various nitroreductases, leading to the formation of a primary amine (1-(2,5-dimethoxyphenyl)-2-aminopropane). nih.gov
This resulting amino group can then be acetylated by N-acetyltransferases (NATs), a family of cytosolic enzymes that use acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor. researchgate.net This reaction would convert the primary amine metabolite into a more lipophilic N-acetylated derivative. mhmedical.com The efficiency of acetylation can be influenced by the structure of the amine substrate. researchgate.net For the amino analogue of this compound, the resulting N-acetyl-1-(2,5-dimethoxyphenyl)-2-aminopropane would be a likely in vitro metabolite in systems containing NATs and acetyl-CoA.
Methylation
Methylation is a common metabolic pathway for compounds containing catechol (dihydroxybenzene) structures. mdpi.comnih.gov This reaction is primarily catalyzed by catechol-O-methyltransferase (COMT), an enzyme that transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol. nih.govnih.gov
In the context of this compound, methylation would be contingent on the formation of a catechol metabolite. This would require the O-demethylation of both methoxy groups on the phenyl ring, a process that can be mediated by cytochrome P450 enzymes in Phase I metabolism. The resulting dihydroxyphenyl derivative would be an ideal substrate for COMT. nih.gov COMT exists in two forms, a soluble form (S-COMT) and a membrane-bound form (MB-COMT), with MB-COMT being predominant in the brain. nih.gov In in vitro systems derived from tissues like the liver, S-COMT would be the primary enzyme responsible for methylation. nih.gov The methylation of the catechol metabolite would result in the formation of guaiacol (B22219) (a methoxy-hydroxyphenyl) and veratrole (a dimethoxyphenyl) derivatives. rsc.org
The following table summarizes the key enzymes and reactions involved in the potential acetylation and methylation pathways of this compound metabolites.
| Reaction | Enzyme Family | Specific Enzymes (Examples) | Cofactor | Substrate Requirement | Potential Product |
| Acetylation | N-Acetyltransferases (NATs) | NAT1, NAT2 | Acetyl-CoA | Primary amino group | N-acetylated amine |
| Methylation | Catechol-O-methyltransferase (COMT) | S-COMT, MB-COMT | S-adenosyl-L-methionine (SAM) | Catechol (dihydroxy) group | O-methylated catechol |
Advanced Applications in Organic Synthesis and Material Science
Utilization as a Versatile Building Block in Complex Chemical Syntheses
The strategic placement of a nitro group and a phenyl ring on a propylene (B89431) backbone makes 1-(2,5-dimethoxyphenyl)-2-nitropropene a valuable synthon for the construction of complex molecular architectures. The nitroalkene moiety is a potent electrophile, susceptible to a wide array of nucleophilic attacks, while the aromatic ring can be further functionalized. This dual reactivity allows for its incorporation into a variety of molecular scaffolds.
The reduction of the nitro group and the double bond is a common transformation, leading to the corresponding amine, 1-(2,5-dimethoxyphenyl)-2-aminopropane. This amine is a core structure in certain classes of psychoactive compounds. While the synthesis of such compounds is a known application, the focus here is on its broader utility in constructing more complex, non-psychoactive molecules. For instance, the amine can be a precursor to various amides, sulfonamides, and other nitrogen-containing heterocycles through well-established synthetic protocols.
The general synthetic utility of β-nitrostyrenes, a class to which this compound belongs, has been demonstrated in the synthesis of various natural products and pharmaceutical agents. wikipedia.org For example, substituted nitrostyrenes are key intermediates in the synthesis of certain amphetamine derivatives. wikipedia.org The 2,5-dimethoxy substitution pattern on the phenyl ring of the target compound offers a handle for further chemical modifications, potentially leading to a diverse range of complex molecules.
Development of Novel Methodologies Leveraging Nitroalkene Reactivity
The inherent reactivity of the nitroalkene functional group in this compound has spurred the development of novel synthetic methodologies. The electron-withdrawing nature of the nitro group makes the double bond highly susceptible to conjugate additions, a feature that is widely exploited in carbon-carbon and carbon-heteroatom bond formation.
Recent advancements in organocatalysis have provided new avenues for the enantioselective functionalization of nitroalkenes. Chiral secondary amines, for instance, can activate α,β-unsaturated aldehydes and ketones to react with nitroalkenes in a highly stereocontrolled manner. mdpi.comorgsyn.org While specific studies on this compound in this context are not extensively documented, the general principles of these methodologies are directly applicable.
Furthermore, cascade or domino reactions involving nitroalkenes have emerged as a powerful tool for the rapid construction of complex molecular frameworks from simple precursors. mdpi.com These reactions, where multiple bonds are formed in a single synthetic operation, are highly efficient and atom-economical. A hypothetical cascade reaction involving this compound could, for example, involve an initial Michael addition followed by an intramolecular cyclization to afford a complex heterocyclic system. The development of such novel tandem reactions remains an active area of research.
Role as a Michael Acceptor in Organic Reactions
One of the most prominent roles of this compound in organic synthesis is its function as a Michael acceptor. The conjugated system, activated by the strongly electron-withdrawing nitro group, readily undergoes 1,4-conjugate addition with a wide variety of nucleophiles. This reactivity is a cornerstone of its utility as a building block.
A diverse range of nucleophiles can be employed in the Michael addition to nitroalkenes, including:
Carbon Nucleophiles: Enolates, organometallic reagents (e.g., Grignard reagents and organocuprates), and enamines.
Heteroatom Nucleophiles: Amines, thiols, and alcohols.
The resulting adducts from these reactions are highly functionalized intermediates that can be further elaborated. For example, the nitro group in the Michael adduct can be reduced to an amine, converted to a carbonyl group via the Nef reaction, or eliminated to regenerate a double bond at a different position. This versatility makes the Michael addition a powerful strategy for the synthesis of a wide array of organic compounds. researchgate.net
The asymmetric Michael addition to nitroalkenes has been a subject of intense research, with numerous catalytic systems being developed to control the stereochemistry of the newly formed chiral centers. mdpi.comnih.gov Both metal-based catalysts and organocatalysts have proven effective in this regard. mdpi.comresearchgate.net The application of these asymmetric methodologies to this compound would provide access to a range of enantiomerically enriched, complex molecules.
| Nucleophile Type | Example Nucleophile | Resulting Adduct | Potential Subsequent Transformations |
| Carbon | Diethyl malonate | Diethyl 2-(1-(2,5-dimethoxyphenyl)-2-nitropropyl)malonate | Decarboxylation, reduction of nitro group |
| Nitrogen | Piperidine | 1-(1-(2,5-dimethoxyphenyl)-2-nitropropyl)piperidine | Reduction of nitro group |
| Sulfur | Thiophenol | 1-(2,5-dimethoxyphenyl)-2-nitro-1-(phenylthio)propane | Oxidation of sulfide (B99878), reduction of nitro group |
| Oxygen | Methanol (B129727) | 1-(2,5-dimethoxyphenyl)-1-methoxy-2-nitropropane | Elimination of methoxy (B1213986) group, reduction of nitro group |
Potential in Supramolecular Chemistry and Crystal Engineering (as inspired by related nitropropene derivatives)
While specific studies on the supramolecular chemistry and crystal engineering of this compound are limited, the structural features of this molecule suggest significant potential in these areas. The interplay of the aromatic ring, the methoxy groups, and the polar nitro group can give rise to a variety of non-covalent interactions that can direct the self-assembly of molecules in the solid state. youtube.comyoutube.comnih.gov
Inspired by studies on related nitro-substituted aromatic compounds, several types of intermolecular interactions can be anticipated to play a role in the crystal packing of this compound:
Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the methoxy groups and the nitro group can be expected.
π-π Stacking: The electron-rich dimethoxyphenyl ring can participate in π-π stacking interactions with other aromatic systems.
Dipole-Dipole Interactions: The highly polar nitro group can engage in strong dipole-dipole interactions, which can be a significant driving force for crystal packing.
Q & A
Q. What are the optimized synthetic routes for 1-(2,5-Dimethoxyphenyl)-2-nitropropene, and how do reaction conditions influence yield?
The compound is synthesized via condensation of 2,5-dimethoxybenzaldehyde with nitroethane under basic conditions. Key parameters include:
- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF or THF .
- Temperature control : Reactions often proceed at 50–80°C to minimize side products like ring-opened fragments .
- Workup : Acidic quenching followed by extraction (e.g., dichloromethane) and column chromatography for purification. Typical yields range from 60–75%, with impurities analyzed via TLC or HPLC .
Q. How is this compound characterized spectroscopically?
Standard characterization includes:
- FTIR : Nitro group (C-NO₂) stretch at ~1520 cm⁻¹ and aromatic C-O-C bands at ~1250 cm⁻¹ .
- NMR : ¹H-NMR shows methoxy singlets (δ 3.7–3.8 ppm) and vinyl proton doublets (δ 6.5–7.2 ppm). ¹³C-APT confirms the nitropropene backbone .
- HRMS : Molecular ion [M+H]⁺ at m/z 236.0921 (calculated for C₁₁H₁₃NO₄) .
Q. What stability considerations are critical for storing this compound?
The compound degrades under prolonged exposure to light, moisture, or acidic conditions. Recommended storage:
- Temperature : –20°C in amber vials .
- Desiccant : Use silica gel or molecular sieves to prevent hydrolysis of the nitro group . Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) confirm >90% purity retention over 6 months .
Q. Which catalytic systems are effective for reducing the nitro group in this compound?
Lithium aluminum hydride (LAH) in anhydrous ether reduces the nitro group to an amine, forming intermediates like 2-amino-1-(2,5-dimethoxyphenyl)propan-1-one. Key steps:
- Reagent stoichiometry : 1:1.2 molar ratio (compound:LAH) .
- Reaction monitoring : FTIR tracking of nitro group disappearance (1520 cm⁻¹ → 0) . Hydrogenation (H₂/Pd-C) is less effective due to competing aromatic ring reduction .
Q. How can researchers assess purity and quantify byproducts in synthesized batches?
- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), detection at 254 nm. Retention time ~8.2 min for the target compound .
- GC-MS : Identifies volatile byproducts (e.g., demethylated derivatives) using electron ionization .
Advanced Research Questions
Q. What mechanistic insights explain competing pathways during nitropropene synthesis?
Competing aldol condensation vs. Michael addition can occur. Computational modeling (DFT) suggests:
- Aldol pathway : Lower activation energy (ΔG‡ ≈ 25 kcal/mol) due to resonance stabilization of the enolate intermediate .
- Michael pathway : Favored in polar aprotic solvents (DMF) with strong bases (NaH), forming nitro-styrene byproducts . Kinetic studies via in-situ IR validate these pathways .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
The 2,5-dimethoxy substitution pattern enhances electron density at the para position, facilitating electrophilic aromatic substitution. However:
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
Discrepancies in enzyme inhibition (e.g., cytochrome P450) arise from:
- Enantiomeric purity : Chiral HPLC separates R/S isomers, revealing stereoselective metabolic effects (e.g., S-isomer IC₅₀ = 1.2 μM vs. R-isomer IC₅₀ = 8.7 μM) .
- Assay conditions : Variations in buffer pH (7.4 vs. 6.8) or cofactor availability (NADPH) alter activity by >50% .
Q. How can computational tools predict the compound’s metabolic pathways?
- In silico metabolism : Software like Schrödinger’s ADMET Predictor identifies likely Phase I oxidation sites (e.g., methoxy demethylation) and Phase II glucuronidation .
- Docking studies : Molecular dynamics simulations with CYP3A4 (PDB ID: 1TQN) highlight hydrogen bonding between the nitro group and heme iron .
Q. What experimental designs validate the compound’s role as a photolabile protecting group?
- UV irradiation studies : Expose solutions (λ = 365 nm) and monitor nitro-to-ketone conversion via ¹H-NMR .
- Quantum yield calculation : Actinometry (ferrioxalate) determines Φ = 0.12 ± 0.03, indicating moderate photoreactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
